molecular formula C16H13ClN2OS B12996073 2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12996073
M. Wt: 316.8 g/mol
InChI Key: XJKNGVPFAHZGGO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another approach includes the use of hydrazonoyl halides as precursors, which react with arylidenemalononitrile to yield the desired thieno[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is likely due to its ability to inhibit key enzymes or disrupt critical pathways in Mycobacterium tuberculosis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and other fields.

Properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H13ClN2OS/c17-11-7-3-1-5-9(11)14-18-15(20)13-10-6-2-4-8-12(10)21-16(13)19-14/h1,3,5,7H,2,4,6,8H2,(H,18,19,20)

InChI Key

XJKNGVPFAHZGGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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